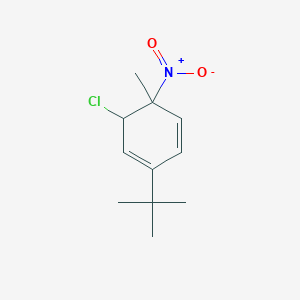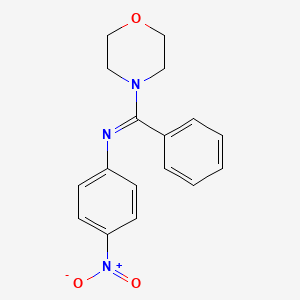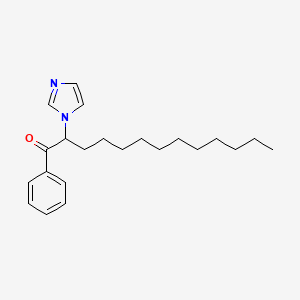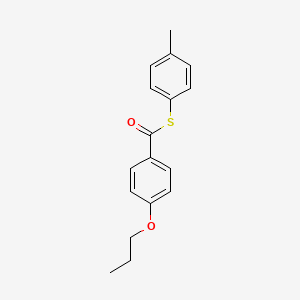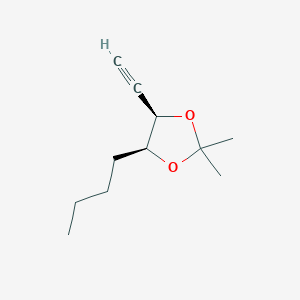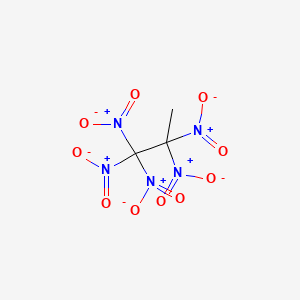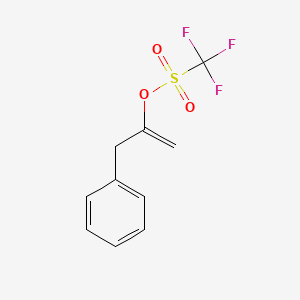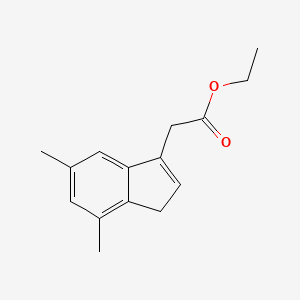
Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system substituted with ethyl acetate at the 3-position and methyl groups at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{5,7-dimethyl-1H-inden-3-yl} \text{carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, and the reaction can be conducted in a packed bed reactor.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 5,7-dimethyl-1H-inden-3-ylcarboxylic acid.
Reduction: 5,7-dimethyl-1H-inden-3-ylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The indene ring system may interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5,7-dimethyl-1H-inden-2-yl)acetate
- Ethyl (5,7-dimethyl-1H-inden-4-yl)acetate
- Ethyl (5,7-dimethyl-1H-inden-5-yl)acetate
Uniqueness
Ethyl (5,7-dimethyl-1H-inden-3-yl)acetate is unique due to the specific positioning of the ethyl acetate group at the 3-position of the indene ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
62677-70-7 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 2-(4,6-dimethyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C15H18O2/c1-4-17-15(16)9-12-5-6-13-11(3)7-10(2)8-14(12)13/h5,7-8H,4,6,9H2,1-3H3 |
InChI Key |
QECBUDMTERQSER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCC2=C(C=C(C=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



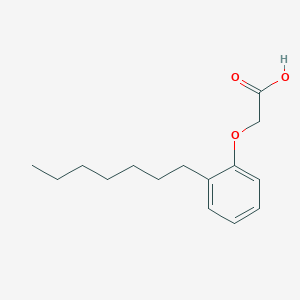
![Diazene, (2-ethoxyethyl)[1-(4-ethoxyphenyl)ethyl]-](/img/structure/B14523320.png)
![N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide](/img/structure/B14523328.png)
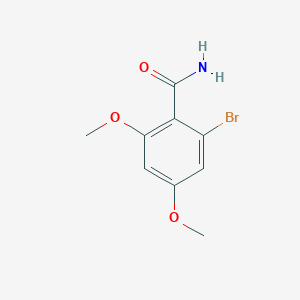
![5-Phenyl-3-[(propan-2-yl)oxy]-1,2,4-oxadiazole](/img/structure/B14523344.png)
![7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14523353.png)
